molecular formula C9H19NO2 B019818 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine CAS No. 109605-05-2

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine

Cat. No. B019818
M. Wt: 173.25 g/mol
InChI Key: BTRJTOGCLDLDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine (IDHM) is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It is a colorless liquid that is widely used in various scientific research applications. IDHM is synthesized by reacting 2,6-dimethylmorpholine with isopropyl bromide in the presence of sodium hydride.

Mechanism Of Action

The mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is not well understood. However, it is believed to act as a chiral auxiliary and a ligand in asymmetric synthesis. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in inducing high enantioselectivity in various reactions, including epoxidation, allylation, and Diels-Alder reactions.

Biochemical And Physiological Effects

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has some limitations. It is relatively expensive compared to other chiral auxiliaries and ligands. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.

Future Directions

There are several future directions for research on 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine. One area of interest is the development of new synthetic routes for 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its derivatives. Another area of interest is the application of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine in the synthesis of novel organic compounds with potential pharmaceutical and agrochemical applications. Additionally, further studies are needed to understand the mechanism of action of 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine and its potential biochemical and physiological effects.

Scientific Research Applications

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine is widely used in scientific research as a chiral auxiliary and as a ligand in asymmetric synthesis. It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine has been found to be effective in the synthesis of several natural products, such as (+)-cycloclavine, (-)-clavicipitic acid, and (-)-citreoviridin.

properties

CAS RN

109605-05-2

Product Name

4-Isopropyl-2,6-dimethyl-2-hydroxymorpholine

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2,6-dimethyl-4-propan-2-ylmorpholin-2-ol

InChI

InChI=1S/C9H19NO2/c1-7(2)10-5-8(3)12-9(4,11)6-10/h7-8,11H,5-6H2,1-4H3

InChI Key

BTRJTOGCLDLDJT-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)(C)O)C(C)C

Canonical SMILES

CC1CN(CC(O1)(C)O)C(C)C

synonyms

2-Morpholinol,2,6-dimethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylamine (11.8 g, 0.2 mol) and propylene oxide (34.8 g, 0.6 mol) were subjected to a reaction as described in Example 1 above, except that the reaction temperature was 165° C. A 32% yield of 4-isopropyl-2,6-dimethyl-2-hydroxymorpholine was obtained along with 50% of N-isopropyl-bis-(2-hydroxypropyl)amine.
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